3-(4-(tert-Butyl)phenyl)-3-(2-chloropyridin-4-yl)-3-hydroxy-1-morpholinopropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(tert-Butyl)phenyl)-3-(2-chloropyridin-4-yl)-3-hydroxy-1-morpholinopropan-1-one is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(tert-Butyl)phenyl)-3-(2-chloropyridin-4-yl)-3-hydroxy-1-morpholinopropan-1-one typically involves multi-step organic reactions. The starting materials often include 4-tert-butylphenyl derivatives, 2-chloropyridine, and morpholine. The key steps may involve:
Aldol Condensation: Combining 4-tert-butylbenzaldehyde with 2-chloropyridine under basic conditions to form an intermediate.
Hydroxylation: Introducing a hydroxyl group to the intermediate compound.
Morpholine Addition: Reacting the hydroxylated intermediate with morpholine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-(tert-Butyl)phenyl)-3-(2-chloropyridin-4-yl)-3-hydroxy-1-morpholinopropan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the aromatic rings.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution reactions could introduce various functional groups into the pyridine ring.
Scientific Research Applications
Chemistry
In organic chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations and modifications.
Biology and Medicine
In medicinal chemistry, derivatives of this compound may exhibit biological activity and could be investigated for potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry
In the materials science industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact mechanism would require detailed studies, including molecular docking and in vitro assays.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-tert-Butylphenyl)-3-hydroxy-1-morpholinopropan-1-one
- 3-(2-Chloropyridin-4-yl)-3-hydroxy-1-morpholinopropan-1-one
- 3-(4-(tert-Butyl)phenyl)-3-hydroxy-1-morpholinopropan-1-one
Uniqueness
The uniqueness of 3-(4-(tert-Butyl)phenyl)-3-(2-chloropyridin-4-yl)-3-hydroxy-1-morpholinopropan-1-one lies in its combination of functional groups and aromatic rings, which may confer specific chemical reactivity and biological activity not found in similar compounds.
Properties
Molecular Formula |
C22H27ClN2O3 |
---|---|
Molecular Weight |
402.9 g/mol |
IUPAC Name |
3-(4-tert-butylphenyl)-3-(2-chloropyridin-4-yl)-3-hydroxy-1-morpholin-4-ylpropan-1-one |
InChI |
InChI=1S/C22H27ClN2O3/c1-21(2,3)16-4-6-17(7-5-16)22(27,18-8-9-24-19(23)14-18)15-20(26)25-10-12-28-13-11-25/h4-9,14,27H,10-13,15H2,1-3H3 |
InChI Key |
PHAFXDNIPBHWRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CC(=O)N2CCOCC2)(C3=CC(=NC=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.